1,3,5-Tris(1-trityl-4-pyrazolyl)benzene
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Overview
Description
1,3,5-Tris(1-trityl-4-pyrazolyl)benzene is a complex organic compound with the molecular formula C72H54N6 and a molecular weight of 1003.24 g/mol . This compound is characterized by its three trityl-protected pyrazole groups attached to a benzene ring, making it a significant molecule in various fields of research.
Preparation Methods
The synthesis of 1,3,5-Tris(1-trityl-4-pyrazolyl)benzene typically involves the reaction of 1,3,5-tris(4-bromophenyl)benzene with trityl-protected pyrazole under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1,3,5-Tris(1-trityl-4-pyrazolyl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
1,3,5-Tris(1-trityl-4-pyrazolyl)benzene has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(1-trityl-4-pyrazolyl)benzene involves its ability to form stable complexes with metal ions. The trityl-protected pyrazole groups act as ligands, coordinating with metal centers to form highly stable structures. These complexes can then participate in various catalytic processes, enhancing reaction rates and selectivity .
Comparison with Similar Compounds
1,3,5-Tris(1-trityl-4-pyrazolyl)benzene can be compared with other similar compounds such as:
1,3,5-Tris(4-pyrazolyl)benzene: This compound lacks the trityl protection, making it more reactive but less stable compared to this compound.
1,3,5-Tris(4-carboxyphenyl)benzene: This compound has carboxyl groups instead of pyrazole groups, leading to different chemical properties and applications.
1,3,5-Tris(4-pyridyl)benzene: This compound contains pyridine rings, which can form different types of coordination complexes with metal ions.
This compound stands out due to its unique combination of stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C72H54N6 |
---|---|
Molecular Weight |
1003.2 g/mol |
IUPAC Name |
4-[3,5-bis(1-tritylpyrazol-4-yl)phenyl]-1-tritylpyrazole |
InChI |
InChI=1S/C72H54N6/c1-10-28-61(29-11-1)70(62-30-12-2-13-31-62,63-32-14-3-15-33-63)76-52-58(49-73-76)55-46-56(59-50-74-77(53-59)71(64-34-16-4-17-35-64,65-36-18-5-19-37-65)66-38-20-6-21-39-66)48-57(47-55)60-51-75-78(54-60)72(67-40-22-7-23-41-67,68-42-24-8-25-43-68)69-44-26-9-27-45-69/h1-54H |
InChI Key |
QZJDMCAVRFPRHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)C5=CC(=CC(=C5)C6=CN(N=C6)C(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CN(N=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
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